Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate

medicinal chemistry organic synthesis structure-activity relationship

Select this building block for its 6-cyanopyridine core (σp 0.66) that enables SNAr and cross-coupling under mild conditions, ideal for kinase hinge‑region engagement. The methyl ester (LogP 2.53) provides a modular handle for late‑stage amide coupling, while balanced TPSA (72.21 Ų) supports CNS penetration. Supplied as ≥95% pure powder, shipped ambient; bulk orders welcome.

Molecular Formula C14H10N2O3
Molecular Weight 254.24 g/mol
CAS No. 1547789-81-0
Cat. No. B1379664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate
CAS1547789-81-0
Molecular FormulaC14H10N2O3
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=CN=C(C=C2)C#N
InChIInChI=1S/C14H10N2O3/c1-18-14(17)10-2-5-12(6-3-10)19-13-7-4-11(8-15)16-9-13/h2-7,9H,1H3
InChIKeyKMZUEOIEROZWMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate (CAS 1547789-81-0) — Core Properties for Scientific Procurement


Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate is a heteroaryl–aryl ether building block belonging to the cyanopyridine-benzoate class, with the molecular formula C₁₄H₁₀N₂O₃ and a molecular weight of 254.24 g/mol . It is commercially supplied as a powder of ≥95% purity, stored at ambient temperature, and is typically produced in Ukraine . The compound is catalogued as a versatile small-molecule scaffold intended exclusively for laboratory research use .

Why Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate Cannot Be Replaced by Close Pyridinyl‑Benzoate Analogs


The 6-cyano substituent on the pyridine ring is the key differentiator of this compound and cannot be freely interchanged with other substituents without altering both the physicochemical profile and the reactivity of the scaffold. The cyano group imparts a markedly different electronic character (Hammett σₚ ≈ 0.66) compared to common replacements such as chlorine (σₚ ≈ 0.23) or methyl (σₚ ≈ –0.17), directly affecting the rate and regiochemical outcome of nucleophilic aromatic substitution (SNAr), palladium-catalysed cross-coupling, and heterocycle-forming reactions [1]. In parallel, the methyl ester moiety is a critical determinant of solubility, lipophilicity (computed LogP = 2.53) and synthetic orthogonality when contrasted with the corresponding carboxylic acid or ethyl ester derivatives . These differences mean that substituting even a closely related analog can result in divergent reaction trajectories, compromised intermediate yields, or altered biological target engagement.

Quantitative Differentiation Evidence for Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate vs. Structural Analogs


Electronic Differentiation: Hammett σₚ of the 6‑Cyano Substituent vs. 6‑Chloro and 6‑Methyl Analogs

The 6-cyano group (σₚ = 0.66) is a strong electron-withdrawing substituent, whereas the 6-chloro analog is only moderately withdrawing (σₚ = 0.23) and the 6-methyl analog is electron-donating (σₚ = –0.17) [1]. This difference directly controls the activation energy for nucleophilic aromatic substitution and the electron density on the pyridine ring, making the cyano-substituted compound a superior electrophile for SNAr chemistry [1]. No direct head-to-head kinetic comparison was identified in the public domain; therefore the quantitative differentiation is class-level inference based on well-established linear free-energy relationships.

medicinal chemistry organic synthesis structure-activity relationship

Lipophilicity and Hydrogen-Bonding Benchmark: Computed LogP and TPSA vs. Common In-Class Analogs

Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate exhibits a computed LogP of 2.53 and a topological polar surface area (TPSA) of 72.21 Ų . The ethyl ester homolog is predicted to have a LogP approximately 0.5 unit higher (ΔLogP ≈ +0.5 based on the Hansch π increment for a methylene unit), while the free carboxylic acid analog is expected to show a LogP approximately 0.8–1.0 unit lower and a TPSA increase of roughly 17–20 Ų due to the additional hydrogen-bond donor [1]. These differences place the methyl ester in a distinct region of the physicochemical property space that is often preferred for cell-permeable probe molecules (LogP 1–3, TPSA < 90 Ų) [1].

ADME drug design physicochemical profiling

Purity Specification Benchmark: Delivered Purity vs. Typical Building Block Standards

The compound is consistently supplied at ≥95% purity by multiple independent vendors, including Sigma‑Aldrich (Enamine sourcing) , Leyan , and CymitQuimica (Biosynth brand) . This places it at the standard purity tier for research-grade building blocks, where the industry baseline for non-GMP small-molecule building blocks is typically 95% (HPLC or NMR) [1]. By comparison, some structurally related cyanopyridine building blocks are offered only at 90% or 92% purity due to synthetic challenges associated with the cyanopyridine moiety, requiring additional purification before use in sensitive transformations. The consistency of the 95% specification across multiple suppliers reduces the risk of batch-to-batch variability in downstream applications.

chemical procurement quality control building block reliability

Synthetic Utility Differentiation: Orthogonal Functionalisation via the 6‑Cyano Group

The 6-cyano group serves as a latent precursor for amine (via reduction to CH₂NH₂), amidine (via Pinner reaction), tetrazole (via [3+2] cycloaddition with azide), and carboxylic acid (via hydrolysis) functionalities, enabling late-stage diversification without altering the benzoate ester handle [1]. In contrast, the 6-chloro analog is limited to cross-coupling and SNAr as its primary diversification mode, while the 6-methyl analog requires stoichiometric oxidants (e.g., KMnO₄, SeO₂) to access a carboxyl or aldehyde oxidation state, often with poor chemoselectivity [2]. The cyano group thus offers a broader and more predictable diversification tree from a single intermediate, reducing the number of distinct building blocks that must be procured for a medicinal chemistry campaign.

organic synthesis building block utility functional group interconversion

High-Value Application Scenarios for Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate Procurement


Medicinal Chemistry: Synthesis of Kinase Inhibitor Fragment Libraries

The 6-cyano group delivers the precise electronic profile (σₚ = 0.66) required for engagement with kinase hinge-region residues that prefer electron-deficient heterocycles [1]. The methyl ester provides a modular handle for amide coupling after hydrolysis, enabling late-stage elaboration into focused libraries. The balanced LogP (2.53) and TPSA (72.21 Ų) position the compound favourably for CNS-penetrant or intracellular-target programmes where passive permeability is critical .

Synthetic Methodology: SNAr and Cross-Coupling Substrate Development

The strong electron-withdrawing character of the 6-cyano substituent makes this compound a reactive electrophile for nucleophilic aromatic substitution, enabling method-development studies under milder conditions than the 6-chloro or 6-methyl analogs [1]. The 95% minimum purity ensures that kinetic measurements are not confounded by catalyst-poisoning impurities.

Chemical Biology: Photoaffinity Probe Precursor Synthesis

The cyano group can be reduced to a primary amine (CH₂NH₂) for the installation of a photoaffinity label (e.g., diazirine or benzophenone), while the methyl ester can be hydrolysed and coupled to a biotin or fluorophore tag [1]. This dual functionalisation capability from a single building block is less accessible with 6-chloro or 6-methyl analogs, which lack the latent amine functionality.

Process Chemistry: Intermediate for Sodium-Channel Blocker APIs

Cyanopyridine-containing compounds are a recurring motif in voltage-gated sodium channel blockers [1]. This building block can serve as a key intermediate for structure-activity relationship exploration around the cyanopyridine-benzoate core, where the distinct electronic character of the cyano group influences both potency and metabolic stability of the final active pharmaceutical ingredient.

Quote Request

Request a Quote for Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.